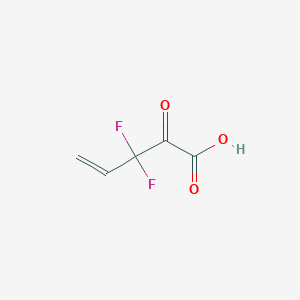
4-Fluoro-2-iodopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of both fluorine and iodine substituents on the pyrimidine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodopyrimidine can be achieved through various methods. One common approach involves the halogenation of 4-fluoropyrimidine. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as iodotrimethylsilane, under controlled conditions to introduce the iodine atom at the 2-position of the pyrimidine ring .
Another method involves the direct fluorination of 2-iodopyrimidine using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The fluorine and iodine substituents can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-iodopyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-iodopyrimidine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through covalent or non-covalent binding. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to the modulation of biological pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-iodopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-iodopyrimidine: Contains a bromine atom at the 5-position instead of a fluorine atom.
4-Fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of an iodine atom.
Uniqueness
4-Fluoro-2-iodopyrimidine is unique due to the presence of both fluorine and iodine substituents on the pyrimidine ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodine atom provides a reactive site for further functionalization through substitution and coupling reactions .
Eigenschaften
Molekularformel |
C4H2FIN2 |
|---|---|
Molekulargewicht |
223.97 g/mol |
IUPAC-Name |
4-fluoro-2-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-3-1-2-7-4(6)8-3/h1-2H |
InChI-Schlüssel |
PSGAUEMJDUOOMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)



![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)




![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)


